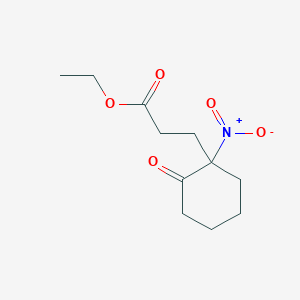![molecular formula C10H15ClOSi B14255992 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol CAS No. 343615-08-7](/img/structure/B14255992.png)
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol is an organosilicon compound that features a phenol group substituted with a chlorodimethylsilyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol typically involves the reaction of 4-hydroxyethylphenol with chlorodimethylsilane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the silicon atom of the chlorodimethylsilane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The chlorodimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to substitute the chlorodimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorodimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Another organosilicon compound with similar chemical properties.
Chlorodimethylsilane: A simpler organosilicon compound used in similar applications.
Dimethylchlorosilane: A related compound with similar reactivity and applications.
Uniqueness
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol is unique due to the presence of both a phenol group and a chlorodimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
343615-08-7 |
|---|---|
Fórmula molecular |
C10H15ClOSi |
Peso molecular |
214.76 g/mol |
Nombre IUPAC |
4-[2-[chloro(dimethyl)silyl]ethyl]phenol |
InChI |
InChI=1S/C10H15ClOSi/c1-13(2,11)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 |
Clave InChI |
SNNKBRMZJQKTIZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC1=CC=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
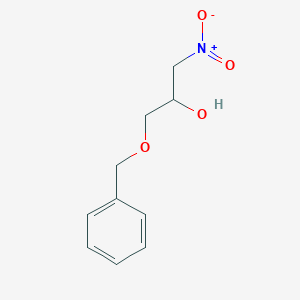


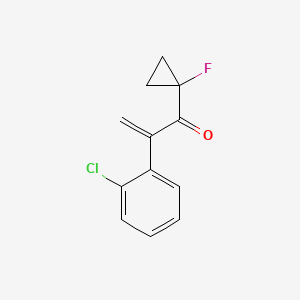
![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)
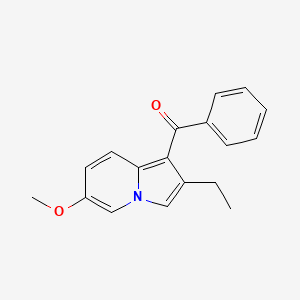
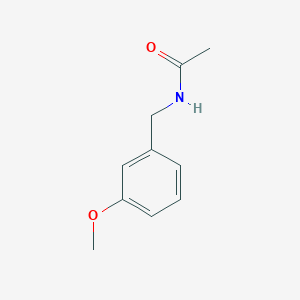
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
